1-Boc-2-methylpiperazine
Overview
Description
Scientific Research Applications
1-Boc-2-Methylpiperazine has numerous applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
1-Boc-2-methylpiperazine is a derivative of piperazine, a class of compounds that are often found in drugs or bioactive molecules . The primary targets of piperazine derivatives can vary widely depending on the specific compound and its therapeutic class . .
Mode of Action
Piperazine derivatives are known for their diverse roles depending on their position in the molecule and therapeutic class . The chemical reactivity of piperazine-based synthons facilitates their insertion into the molecule . .
Biochemical Pathways
Piperazine derivatives are known to impact various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant
Cellular Effects
Given the wide range of biological activities associated with piperazine derivatives , it is plausible that 1-Boc-2-methylpiperazine could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies are needed to confirm these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-2-Methylpiperazine can be synthesized through various methods. One common approach involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one nitrogen atom in the piperazine ring, allowing the other amine group to react . Another method involves using diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization, resulting in higher yields and enhanced purity .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-Methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-protected nitrogen acts as a nucleophile.
Reductive Amination: This compound can be used in reductive amination reactions to form secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions often involving bases like potassium carbonate.
Reductive Amination: Typical reagents include aldehydes or ketones, with reducing agents such as sodium cyanoborohydride.
Major Products Formed:
Substitution Reactions: The major products are N-substituted piperazine derivatives.
Reductive Amination: The products are secondary amines with various functional groups.
Comparison with Similar Compounds
1-Boc-Piperazine: Similar in structure but lacks the methyl group, making it less sterically hindered.
1-Methylpiperazine: Lacks the Boc protecting group, making it more reactive.
Uniqueness: 1-Boc-2-Methylpiperazine is unique due to its combination of steric hindrance from the methyl group and the protective Boc group. This makes it particularly useful in selective synthesis reactions where control over reactivity is crucial .
Properties
IUPAC Name |
tert-butyl 2-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRVIMZZZVHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568013 | |
Record name | tert-Butyl 2-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120737-78-2 | |
Record name | tert-Butyl 2-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpiperazine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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